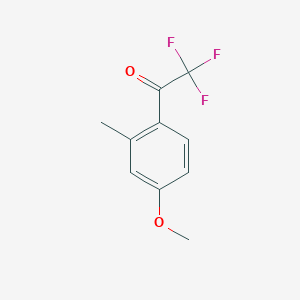

4'-Methoxy-2'-methyl-2,2,2-trifluoroacetophenone

Description

BenchChem offers high-quality 4'-Methoxy-2'-methyl-2,2,2-trifluoroacetophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4'-Methoxy-2'-methyl-2,2,2-trifluoroacetophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2,2-trifluoro-1-(4-methoxy-2-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2/c1-6-5-7(15-2)3-4-8(6)9(14)10(11,12)13/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXOOQBPXUNZARD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10374860 | |

| Record name | 4'-Methoxy-2'-methyl-2,2,2-trifluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845823-11-2 | |

| Record name | 2,2,2-Trifluoro-1-(4-methoxy-2-methylphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=845823-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Methoxy-2'-methyl-2,2,2-trifluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4'-Methoxy-2'-methyl-2,2,2-trifluoroacetophenone

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for preparing 4'-Methoxy-2'-methyl-2,2,2-trifluoroacetophenone, a valuable fluorinated building block in medicinal chemistry and materials science. The document delves into the theoretical underpinnings and practical execution of key synthetic strategies, including Friedel-Crafts acylation and methodologies involving organometallic reagents. Emphasis is placed on explaining the rationale behind experimental choices, ensuring scientific integrity through detailed protocols, and providing a robust framework for researchers, scientists, and drug development professionals.

Introduction: The Significance of Trifluoromethylated Aromatic Ketones

Trifluoromethylated aromatic compounds are of considerable interest across various industrial sectors, including pharmaceuticals, agrochemicals, and materials science. The trifluoromethyl group (CF3) imparts unique properties to organic molecules, such as high lipophilicity, strong electron-withdrawing capabilities, and metabolic stability.[1] These characteristics are highly desirable in drug design, as they can enhance a compound's bioactivity, membrane permeability, and resistance to metabolic degradation.

4'-Methoxy-2'-methyl-2,2,2-trifluoroacetophenone, in particular, serves as a key intermediate in the synthesis of more complex molecules. Its structural motif is found in various biologically active compounds. This guide will explore the primary synthetic pathways to this important molecule, providing both the theoretical basis and practical, step-by-step protocols.

Synthetic Strategies

The synthesis of 4'-Methoxy-2'-methyl-2,2,2-trifluoroacetophenone can be approached through several established methods. The choice of a particular route often depends on the availability of starting materials, desired scale, and safety considerations. This guide will focus on two prominent and reliable strategies:

-

Friedel-Crafts Acylation: A classic and widely used method for forming carbon-carbon bonds to an aromatic ring.

-

Organometallic Reagent-based Approaches: Utilizing Grignard or organolithium reagents for the introduction of the trifluoroacetyl group.

Friedel-Crafts Acylation of 3-Methoxytoluene

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry, involving the electrophilic substitution of an aromatic proton with an acyl group.[2][3] In the context of synthesizing 4'-Methoxy-2'-methyl-2,2,2-trifluoroacetophenone, this involves the reaction of 3-methoxytoluene with a trifluoroacetylating agent, typically trifluoroacetic anhydride (TFAA), in the presence of a Lewis acid catalyst.

Causality Behind Experimental Choices:

-

Starting Material: 3-Methoxytoluene is selected as the aromatic substrate. The methoxy and methyl groups are ortho, para-directing activators. The methoxy group is a stronger activator than the methyl group, and the steric hindrance from the methyl group will favor acylation at the para position to the methoxy group, leading to the desired product.

-

Acylating Agent: Trifluoroacetic anhydride (TFAA) is a potent acylating agent due to the high electrophilicity of the carbonyl carbons, which is enhanced by the strong electron-withdrawing trifluoromethyl groups.[4]

-

Catalyst: A strong Lewis acid, such as aluminum chloride (AlCl3), is required to activate the TFAA, generating a highly reactive acylium ion intermediate.[5] Other Lewis acids like bismuth triflate or scandium triflate can also be effective, sometimes under milder conditions.[6]

-

Solvent: An inert solvent, such as dichloromethane (DCM) or dichloroethane (DCE), is typically used to facilitate the reaction and control the temperature.

Reaction Mechanism Workflow:

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

3-Methoxytoluene

-

Trifluoroacetic anhydride (TFAA)

-

Anhydrous Aluminum Chloride (AlCl3)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (1M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add trifluoroacetic anhydride (1.0 equivalent) to the stirred suspension via the dropping funnel.

-

After the addition is complete, add 3-methoxytoluene (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, carefully quench the reaction by pouring it into a beaker containing crushed ice and 1M HCl.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 4'-Methoxy-2'-methyl-2,2,2-trifluoroacetophenone.

Trustworthiness and Self-Validation: The progress of the reaction should be monitored to ensure complete consumption of the starting material. The final product's identity and purity should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[7][8]

Synthesis via Organometallic Reagents

An alternative and powerful strategy involves the use of organometallic reagents, such as Grignard or organolithium reagents, to introduce the trifluoroacetyl group.[9][10] These methods are particularly useful when the aromatic ring is sensitive to the harsh conditions of Friedel-Crafts acylation.

2.2.1. Grignard Reagent Approach

This method involves the preparation of a Grignard reagent from a suitable halo-aromatic precursor, followed by its reaction with a trifluoroacetylating agent.

Causality Behind Experimental Choices:

-

Starting Material: 1-Bromo-4-methoxy-2-methylbenzene is a suitable starting material for the formation of the corresponding Grignard reagent.

-

Grignard Reagent Formation: Magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or THF) are used to form the organomagnesium halide.[11]

-

Trifluoroacetylating Agent: Ethyl trifluoroacetate is a commonly used and effective electrophile for this reaction. The Grignard reagent adds to the carbonyl carbon of the ester.[12]

Reaction Workflow:

Caption: Workflow for Grignard-based synthesis.

Experimental Protocol: Grignard Reaction

Materials:

-

1-Bromo-4-methoxy-2-methylbenzene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl trifluoroacetate

-

Saturated ammonium chloride solution

-

Diethyl ether

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Activate the magnesium turnings in a flame-dried flask under a nitrogen atmosphere.

-

Add anhydrous THF to the magnesium turnings.

-

Add a solution of 1-bromo-4-methoxy-2-methylbenzene (1.0 equivalent) in anhydrous THF dropwise to initiate the Grignard reagent formation. The reaction is exothermic.

-

Once the Grignard reagent formation is complete (as indicated by the consumption of magnesium), cool the solution to 0 °C.

-

Slowly add a solution of ethyl trifluoroacetate (1.0 equivalent) in anhydrous THF to the Grignard reagent.

-

Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1 hour.

-

Quench the reaction by the slow addition of saturated ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography.

2.2.2. Organolithium Reagent Approach

Organolithium reagents offer an alternative with potentially higher reactivity compared to Grignard reagents.[13] The synthesis can proceed via lithium-halogen exchange or direct deprotonation (metalation) if a sufficiently acidic proton is available.

Causality Behind Experimental Choices:

-

Starting Material: 1-Bromo-4-methoxy-2-methylbenzene can be used for lithium-halogen exchange.

-

Organolithium Reagent: n-Butyllithium (n-BuLi) is a common and commercially available reagent for this purpose.

-

Trifluoroacetylating Agent: N,N-Dimethyltrifluoroacetamide can be used as the electrophile. The reaction with an organolithium reagent typically forms a stable tetrahedral intermediate which, upon workup, yields the ketone.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of 4'-Methoxy-2'-methyl-2,2,2-trifluoroacetophenone

| Property | Value | Reference |

| CAS Number | 845823-11-2 | [14] |

| Molecular Formula | C10H9F3O2 | |

| Molecular Weight | 218.17 g/mol | |

| Appearance | Clear liquid | [15] |

| Boiling Point | 64°C @ 0.5 mmHg | [15] |

| Density | 1.32 g/cm³ | [15] |

| ¹H NMR (CDCl₃, ppm) | δ 7.8 (d, 1H), 6.8 (d, 1H), 6.7 (s, 1H), 3.9 (s, 3H), 2.5 (s, 3H) | |

| ¹³C NMR (CDCl₃, ppm) | δ 182 (q), 164, 134, 133, 122, 117 (q), 114, 110, 56, 22 | |

| ¹⁹F NMR (CDCl₃, ppm) | δ -72 |

Safety and Handling

Working with the reagents involved in these syntheses requires strict adherence to safety protocols.

-

Trifluoroacetic Anhydride (TFAA): Highly corrosive and moisture-sensitive. It reacts violently with water.[16][17] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[18][19][20]

-

Aluminum Chloride (AlCl₃): A water-reactive and corrosive solid. Inhalation of dust can cause respiratory irritation. Handle in a fume hood and avoid contact with moisture.

-

Organometallic Reagents (Grignard and Organolithiums): Pyrophoric and react violently with water and protic solvents. Must be handled under an inert atmosphere (nitrogen or argon). All glassware must be thoroughly dried before use.

Always consult the Safety Data Sheet (SDS) for each chemical before use.[17][19]

Conclusion

The synthesis of 4'-Methoxy-2'-methyl-2,2,2-trifluoroacetophenone is a well-established process that can be achieved through multiple reliable routes. The choice between Friedel-Crafts acylation and organometallic-based methods will depend on the specific requirements of the synthesis, including scale, substrate compatibility, and available equipment. By understanding the underlying chemical principles and adhering to rigorous experimental techniques and safety precautions, researchers can successfully prepare this valuable fluorinated building block for a wide range of applications in chemical synthesis and drug discovery.

References

-

Amii, H. (2016). Recent progress in catalytic aromatic trifluoromethylation. 3rd International Conference on Past and Present Research Systems of Green Chemistry. [Link]

- Google Patents. (1988).

-

MDPI. (2018). Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions. Molecules, 23(11), 2829. [Link]

-

Master Organic Chemistry. Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). [Link]

-

National Center for Biotechnology Information. (2014). Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. The Journal of Organic Chemistry, 79(24), 12155–12163. [Link]

-

SpectraBase. 4'-Methoxy-2,2,2-trifluoroacetophenone. [Link]

-

Wikipedia. Organolithium reagent. [Link]

-

Taylor & Francis. Organolithium reagents – Knowledge and References. [Link]

-

Organic Chemistry Portal. Grignard Reaction. [Link]

-

Erowid. Preparation of Ketones from Grignard Reagents and Acetic Anhydride. [Link]

-

Chemguide. reaction of aldehydes and ketones with grignard reagents. [Link]

-

ResearchGate. (2025). The Friedel—Crafts Acylation of Aromatic Compounds with Carboxylic Acids by the Combined Use of Perfluoroalkanoic Anhydride and Bismuth or Scandium Triflate. Bulletin of the Chemical Society of Japan, 74(5), 951–956. [Link]

Sources

- 1. Recent Progress in Catalytic Aromatic Trifluoromethylation | Semantic Scholar [semanticscholar.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions | MDPI [mdpi.com]

- 4. Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DE3840375A1 - 2,4,5-Trifluoroacetophenone, and process for its preparation - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. spectrabase.com [spectrabase.com]

- 8. 4'-METHOXY-2,2,2-TRIFLUOROACETOPHENONE(711-38-6) 1H NMR [m.chemicalbook.com]

- 9. Organolithium reagent - Wikipedia [en.wikipedia.org]

- 10. Grignard Reaction [organic-chemistry.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. alchempharmtech.com [alchempharmtech.com]

- 15. 4'-METHOXY-2,2,2-TRIFLUOROACETOPHENONE CAS#: 711-38-6 [m.chemicalbook.com]

- 16. synquestlabs.com [synquestlabs.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. datasheets.scbt.com [datasheets.scbt.com]

- 19. fishersci.com [fishersci.com]

- 20. assets.thermofisher.cn [assets.thermofisher.cn]

A Technical Guide to the Chemical Properties and Synthetic Utility of 4'-Methoxy-2'-methyl-2,2,2-trifluoroacetophenone

Introduction

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, agrochemistry, and materials science.[1] The trifluoromethyl (CF₃) group, in particular, is prized for its ability to modulate a compound's metabolic stability, lipophilicity, and binding affinity.[1] Trifluoromethyl ketones (TFMKs) represent a highly valuable class of compounds, often serving as key intermediates or as potent enzyme inhibitors by mimicking the tetrahedral transition states of amide or ester hydrolysis.[2]

This guide provides an in-depth technical overview of a specific TFMK, 4'-Methoxy-2'-methyl-2,2,2-trifluoroacetophenone . We will explore its fundamental chemical and physical properties, predictable spectroscopic signatures, logical synthetic pathways, and characteristic reactivity. This document is designed to serve as a practical resource for researchers aiming to synthesize or utilize this compound in drug discovery and other advanced applications.

Physicochemical Properties and Structural Analysis

While specific experimental data for 4'-Methoxy-2'-methyl-2,2,2-trifluoroacetophenone is not widely published, its properties can be reliably inferred from its structure and comparison with its well-documented parent compound, 4'-Methoxy-2,2,2-trifluoroacetophenone.

Table 1: Summary of Physicochemical Properties

| Property | Value (Target Compound) | Value (Analog: 4'-Methoxy-2,2,2-trifluoroacetophenone) | Reference |

| CAS Number | 845823-11-2 | 711-38-6 | [3][4] |

| Molecular Formula | C₁₀H₉F₃O₂ | C₉H₇F₃O₂ | [3][4] |

| Molecular Weight | 218.18 g/mol | 204.15 g/mol | [3][5] |

| Appearance | Predicted: Clear, colorless to light yellow liquid | Clear, light yellow to yellow liquid | [6][7] |

| Boiling Point | Predicted: Higher than analog due to increased MW | 64 °C @ 0.5 mmHg | [7] |

| Density | Predicted: ~1.2-1.3 g/cm³ | 1.32 g/cm³ | [5][7] |

| Refractive Index | Predicted: ~1.50 | 1.4970 - 1.5020 | [6][7] |

| Flash Point | Predicted: >95 °C | 94.6 °C | [5] |

Structural and Electronic Effects

The reactivity of 4'-Methoxy-2'-methyl-2,2,2-trifluoroacetophenone is governed by the interplay of three key functional groups on the aromatic ring:

-

Trifluoroacetyl Group (-COCF₃): The three fluorine atoms exert a powerful electron-withdrawing inductive effect, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. This is the dominant feature controlling the molecule's reactivity.

-

Methoxy Group (-OCH₃): Located at the para-position, the methoxy group is a strong resonance electron-donating group, activating the aromatic ring towards electrophilic substitution.

-

Methyl Group (-CH₃): Positioned ortho to the methoxy group, the methyl group is a weak electron-donating group through hyperconjugation.

The combined electron-donating effects of the methoxy and methyl groups enrich the electron density of the aromatic ring, influencing its reactivity in electrophilic aromatic substitution, while the trifluoroacetyl group dictates the chemistry of the carbonyl center.

Spectroscopic Characterization (Predicted)

Based on its structure and data from analogs, the following spectroscopic signatures are anticipated for 4'-Methoxy-2'-methyl-2,2,2-trifluoroacetophenone.

-

¹H NMR:

-

Aromatic Protons: Three signals in the aromatic region (~6.8-7.9 ppm). The substitution pattern would lead to a predictable splitting pattern (e.g., a doublet, a doublet of doublets, and a singlet or narrow doublet).

-

Methoxy Protons (-OCH₃): A sharp singlet at approximately 3.9 ppm.

-

Methyl Protons (-CH₃): A sharp singlet around 2.3 ppm.

-

-

¹³C NMR:

-

Carbonyl Carbon (C=O): A quartet (due to coupling with ³F) expected around 180-185 ppm.

-

Trifluoromethyl Carbon (-CF₃): A distinct quartet with a large C-F coupling constant (J ≈ 290 Hz) appearing around 117 ppm.

-

Aromatic Carbons: Signals between 110-165 ppm. The carbon attached to the methoxy group will be the most downfield.

-

Methoxy & Methyl Carbons: Resonances expected around 55 ppm (-OCH₃) and 20 ppm (-CH₃), respectively.

-

-

¹⁹F NMR:

-

A sharp singlet around -72 to -75 ppm is expected, characteristic of the -COCF₃ moiety.

-

-

Mass Spectrometry (EI):

-

Molecular Ion (M⁺): A peak at m/z = 218.

-

Key Fragments: Expect significant peaks corresponding to the loss of key fragments: [M-CF₃]⁺ at m/z = 149 and the acylium ion [CH₃(OCH₃)C₆H₃CO]⁺ at m/z = 149.

-

-

Infrared (IR) Spectroscopy:

-

A strong, sharp absorption band for the C=O stretch is predicted at a high wavenumber (typically 1710-1730 cm⁻¹) due to the inductive effect of the CF₃ group.

-

C-O stretching for the methoxy group around 1250 cm⁻¹.

-

Strong C-F stretching bands in the 1100-1300 cm⁻¹ region.

-

Synthesis Methodologies

The most direct and industrially relevant approach to synthesizing 4'-Methoxy-2'-methyl-2,2,2-trifluoroacetophenone is through a Friedel-Crafts acylation reaction.

Proposed Synthesis: Friedel-Crafts Acylation of 3-Methylanisole

This pathway involves the reaction of 3-methylanisole with a potent trifluoroacetylating agent, such as trifluoroacetic anhydride (TFAA), catalyzed by a Lewis acid. The methoxy group is a more powerful activating and directing group than the methyl group; its para-directing effect will guide the incoming electrophile to the desired position, ortho to the less-directing methyl group.

Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocol: Friedel-Crafts Acylation

Disclaimer: This is a representative protocol and must be adapted and optimized under controlled laboratory conditions by qualified personnel.

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add anhydrous aluminum chloride (AlCl₃, 1.2 eq.) and dry dichloromethane (DCM, 5 mL/mmol of substrate). Cool the suspension to 0 °C in an ice bath.

-

Addition of Reactants: In the dropping funnel, prepare a solution of 3-methylanisole (1.0 eq.) and trifluoroacetic anhydride (1.1 eq.) in dry DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench it by the slow, dropwise addition of ice-cold 1M hydrochloric acid (HCl).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic extracts.

-

Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil via flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 4'-Methoxy-2'-methyl-2,2,2-trifluoroacetophenone.

Reactivity and Synthetic Potential

The highly electrophilic nature of the trifluoromethyl ketone moiety makes it a versatile handle for a range of chemical transformations.

A. Carbonyl Reactivity: Hydration and Reduction

Due to the strong electron-withdrawing effect of the CF₃ group, the carbonyl is highly susceptible to nucleophilic attack and readily forms a stable gem-diol (hydrate) in the presence of water.[4][8] This can sometimes complicate purification and characterization, and anhydrous conditions are often preferred for subsequent reactions. The ketone can also be efficiently reduced to the corresponding alcohol, 1-(4-methoxy-2-methylphenyl)-2,2,2-trifluoroethanol, using standard reducing agents like sodium borohydride (NaBH₄). Asymmetric reduction can provide access to valuable chiral fluorinated building blocks.

B. Advanced Transformations: Selective Defluorination

Recent advances in organophosphorus chemistry have enabled remarkable selective defluorination reactions of TFMKs.[1] Through a phospha-Brook rearrangement mechanism, the CF₃ group can be methodically converted into less fluorinated analogs.[1] This transforms the TFMK from a simple building block into a sophisticated precursor for a diverse library of fluorinated compounds.

Caption: Tunable defluorination pathways from a trifluoromethyl ketone.[1]

Protocol: Synthesis of a Difluoromethyl Ketone (Illustrative)

This protocol is adapted from literature procedures for the conversion of TFMKs.[1]

-

Setup: In an oven-dried Schlenk tube, combine the 4'-Methoxy-2'-methyl-2,2,2-trifluoroacetophenone (1.0 eq.), diphenylphosphine oxide (1.1 eq.), and an appropriate high-boiling solvent (e.g., 1,4-dioxane).

-

Reaction: Seal the tube and heat the mixture to 130 °C for 12-24 hours.

-

Monitoring: Follow the disappearance of the starting material by GC-MS analysis of reaction aliquots.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by flash column chromatography to isolate the corresponding difluoromethyl ketone. By adjusting the stoichiometry of the phosphine oxide and the temperature, further defluorination to the monofluoromethyl and methyl ketones can be achieved.[1]

Applications in Research and Development

The unique structural features of 4'-Methoxy-2'-methyl-2,2,2-trifluoroacetophenone make it a highly attractive intermediate for several high-value applications:

-

Pharmaceutical Development: It serves as a key building block for synthesizing novel therapeutic agents. The trifluoromethyl ketone moiety can act as a warhead for covalent enzyme inhibition or as a stable isostere for other functional groups, while the substituted phenyl ring allows for scaffold diversification. Its properties are particularly relevant for CNS agents and anti-inflammatory molecules.[9]

-

Agrochemicals: The compound is a valuable precursor for the development of next-generation pesticides and herbicides, where the trifluoromethyl group often enhances efficacy and environmental stability.[10]

-

Materials Science: It can be used in the synthesis of specialized fluorinated polymers and materials, contributing to properties such as thermal stability and chemical resistance.

Conclusion

4'-Methoxy-2'-methyl-2,2,2-trifluoroacetophenone is a specialized chemical intermediate with significant potential. Its synthesis is accessible through established organic chemistry reactions like the Friedel-Crafts acylation. The true value of this molecule lies in the reactivity of its trifluoromethyl ketone group, which not only allows for standard carbonyl chemistry but also opens the door to advanced, selective defluorination reactions. For researchers in drug discovery and applied chemical sciences, this compound represents a versatile platform for creating novel, high-performance molecules.

References

- Vertex AI Search. (2025).

- Vertex AI Search. (2024). Divergent Synthesis of Trifluoromethyl Ketones via Photoredox Activation of Halotrifluoroacetones. BORIS Portal - Universität Bern.

- ResearchGate.

- CymitQuimica. 4′-Fluoro-2′-methoxy-2,2,2-trifluoroacetophenone.

- Organic Chemistry Portal. Synthesis of trifluoromethyl ketones.

- Beilstein Journals. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system.

- SpectraBase. 4'-Methoxy-2,2,2-trifluoroacetophenone.

- ChemicalBook. 4'-METHOXY-2,2,2-TRIFLUOROACETOPHENONE | 711-38-6.

- NIST WebBook. 4'-Methoxy-2,2,2-trifluoroacetophenone.

- Echemi. 4'-methoxy-2,2,2-trifluoroacetophenone.

- Sigma-Aldrich. 4'-METHOXY-2,2,2-TRIFLUOROACETOPHENONE AldrichCPR.

- MySkinRecipes. 3′-Fluoro-4′-methoxy-2,2,2-trifluoroacetophenone.

- ChemicalBook. 4'-methoxy-2,2,2-trifluoroacetophenone(711-38-6) 1 h nmr.

- ChemicalBook. 4'-METHOXY-2,2,2-TRIFLUOROACETOPHENONE CAS.

- Chem-Impex. 4'-Chloro-2,2,2-trifluoroacetophenone.

- India Science, Technology & Innovation - ISTI Portal. Development of process for production of 4-methoxy acetophenone in a continuous single-step process.

- Oakwood Chemical. 4'-Methoxy-2'-methyl-2,2,2-trifluoroacetophenone.

- Sigma-Aldrich. 2,2,2-Trifluoroacetophenone 99 434-45-7.

Sources

- 1. Difluoroenol phosphinates as difluoroenolate surrogates: synthesis and applications in defluorination and deoxygenative coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]

- 3. 4'-Methoxy-2'-methyl-2,2,2-trifluoroacetophenone [oakwoodchemical.com]

- 4. 4'-Methoxy-2,2,2-trifluoroacetophenone [webbook.nist.gov]

- 5. echemi.com [echemi.com]

- 6. 4'-METHOXY-2,2,2-TRIFLUOROACETOPHENONE | 711-38-6 [chemicalbook.com]

- 7. 4'-METHOXY-2,2,2-TRIFLUOROACETOPHENONE CAS#: 711-38-6 [m.chemicalbook.com]

- 8. boris-portal.unibe.ch [boris-portal.unibe.ch]

- 9. 3′-Fluoro-4′-methoxy-2,2,2-trifluoroacetophenone [myskinrecipes.com]

- 10. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Structure Elucidation of 4'-Methoxy-2'-methyl-2,2,2-trifluoroacetophenone

Introduction

In the landscape of modern drug discovery and materials science, fluorinated organic compounds have garnered significant attention due to their unique physicochemical properties. The introduction of fluorine atoms into a molecule can profoundly influence its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] 4'-Methoxy-2'-methyl-2,2,2-trifluoroacetophenone is a compound of interest, featuring a trifluoromethyl ketone moiety and a substituted aromatic ring. Accurate and unambiguous structure elucidation is a cornerstone of chemical research and development, ensuring the integrity of subsequent studies and the safety of potential applications. This guide provides a comprehensive, in-depth walkthrough of the analytical methodologies and logical framework required to definitively determine the structure of this compound.

Proposed Structure and Foundational Analysis

The initial step in any structure elucidation workflow is to propose a structure based on the available synthetic route or preliminary data. The proposed structure for the target compound, 4'-Methoxy-2'-methyl-2,2,2-trifluoroacetophenone, is presented below.

Caption: Proposed structure of 4'-Methoxy-2'-methyl-2,2,2-trifluoroacetophenone.

Based on this structure, we can deduce the following fundamental properties:

-

Molecular Formula: C₁₀H₉F₃O₂

-

Molecular Weight: 218.17 g/mol

-

Exact Mass: 218.0555

Mass Spectrometry: The First Pillar of Confirmation

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of a molecule. For our target compound, HRMS analysis (e.g., via ESI or APCI) should yield a molecular ion peak ([M+H]⁺ or [M]⁺˙) corresponding to the calculated exact mass, providing strong evidence for the proposed molecular formula.

Expected Fragmentation Pattern: The fragmentation pattern in mass spectrometry provides clues about the molecule's structure. For 4'-Methoxy-2'-methyl-2,2,2-trifluoroacetophenone, the primary fragmentation pathways are predictable:

-

Alpha-Cleavage: The bond between the carbonyl carbon and the trifluoromethyl carbon is labile. Cleavage at this position would result in two primary fragments:

-

[CF₃]⁺ at m/z = 69

-

[M - CF₃]⁺, the acylium ion, at m/z = 149

-

-

Loss of Methyl Group: The methoxy and methyl groups can also fragment, leading to peaks at:

-

[M - CH₃]⁺ at m/z = 203

-

A representative mass spectrum would be expected to show a base peak corresponding to one of these stable fragments, likely the acylium ion at m/z 149.

Infrared (IR) Spectroscopy: Mapping the Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 4'-Methoxy-2'-methyl-2,2,2-trifluoroacetophenone is expected to exhibit several characteristic absorption bands.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| ~3000-2850 | C-H stretch | Methyl and Methoxy | Characteristic of sp³ C-H bonds. |

| ~1700-1680 | C=O stretch | Aromatic Ketone | The carbonyl stretch is a strong, sharp peak. Conjugation with the aromatic ring and the electron-withdrawing effect of the CF₃ group will influence its exact position.[2][3] |

| ~1600, ~1450 | C=C stretch | Aromatic Ring | Characteristic absorptions for the benzene ring. |

| ~1250 | C-O stretch | Aryl Ether | Strong absorption typical for the C-O bond of the methoxy group. |

| ~1300-1100 | C-F stretch | Trifluoromethyl | Strong, characteristic absorptions for C-F bonds. |

The presence of these key peaks would provide strong evidence for the major functional groups in the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Guide to Connectivity

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, providing information on the chemical environment, connectivity, and spatial relationships of atoms. For a fluorinated compound like this, a multi-nuclear approach (¹H, ¹³C, ¹⁹F) is essential.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information about the number of different types of protons and their neighboring atoms.

| Predicted Chemical Shift (δ) | Multiplicity | Integration | Assignment | Rationale |

| ~7.8-8.0 ppm | d | 1H | H-6' | The proton ortho to the electron-withdrawing trifluoroacetyl group will be the most deshielded. |

| ~6.8-7.0 ppm | dd | 1H | H-5' | This proton is ortho to the electron-donating methoxy group and meta to the trifluoroacetyl group. |

| ~6.7-6.9 ppm | d | 1H | H-3' | This proton is ortho to the electron-donating methoxy group and shielded by it. |

| ~3.9 ppm | s | 3H | -OCH₃ | Protons of the methoxy group, appearing as a singlet. |

| ~2.6 ppm | s | 3H | -CH₃ | Protons of the methyl group on the ring, appearing as a singlet. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show signals for each unique carbon atom. The trifluoromethyl group will cause splitting of the signals for the carbonyl carbon and the CF₃ carbon itself due to C-F coupling.[4][5]

| Predicted Chemical Shift (δ) | Assignment | Rationale |

| ~185 ppm (q) | C=O | The carbonyl carbon is significantly deshielded and will appear as a quartet due to coupling with the three fluorine atoms. |

| ~164 ppm | C-4' | The carbon attached to the methoxy group is deshielded. |

| ~142 ppm | C-2' | The carbon attached to the methyl group. |

| ~133 ppm | C-6' | Aromatic CH carbon. |

| ~130 ppm | C-1' | The ipso-carbon attached to the carbonyl group. |

| ~118 ppm (q) | -CF₃ | The trifluoromethyl carbon will appear as a quartet with a large ¹JCF coupling constant. |

| ~114 ppm | C-5' | Aromatic CH carbon. |

| ~110 ppm | C-3' | Aromatic CH carbon. |

| ~56 ppm | -OCH₃ | The methoxy carbon. |

| ~22 ppm | -CH₃ | The methyl carbon on the ring. |

¹⁹F NMR Spectroscopy

¹⁹F NMR is highly sensitive and provides a distinct signal for the trifluoromethyl group.[6]

| Predicted Chemical Shift (δ) | Multiplicity | Assignment | Rationale |

| ~ -70 to -80 ppm | s | -CF₃ | The chemical shift of the CF₃ group in trifluoroacetophenones is typically in this range, relative to a CFCl₃ standard.[7][8] It will appear as a singlet as there are no neighboring protons or fluorines to couple with. |

2D NMR Spectroscopy: Confirming the Connections

To unambiguously assign all signals and confirm the substitution pattern on the aromatic ring, 2D NMR experiments are crucial.

-

COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons. We would expect to see a correlation between H-5' and H-6', and between H-5' and H-3', confirming their positions on the ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be used to definitively assign the signals for C-3'/H-3', C-5'/H-5', and C-6'/H-6', as well as the methyl and methoxy groups.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing the overall carbon framework by showing correlations between protons and carbons that are 2-3 bonds away.

Caption: Key expected HMBC correlations for structure confirmation.

Key HMBC correlations to look for:

-

The protons of the ring methyl group (-CH₃) should show correlations to C-1', C-2', and C-3'.

-

The protons of the methoxy group (-OCH₃) should show a correlation to C-4'.

-

Proton H-6' should show correlations to C-1', C-2', and the carbonyl carbon (C=O).

-

Proton H-3' should show correlations to C-1', C-2', and C-4'.

-

Proton H-5' should show correlations to C-1', C-4', and C-6'.

Integrated Spectroscopic Analysis and Final Confirmation

The definitive structure elucidation is achieved by integrating the data from all spectroscopic techniques. The workflow is as follows:

Caption: Workflow for the integrated structure elucidation of the target compound.

By following this workflow, we can systematically build a case for the proposed structure. The HRMS confirms the molecular formula. The IR spectrum confirms the presence of the key functional groups (ketone, ether, aromatic ring, trifluoromethyl group). The 1D and 2D NMR data work in concert to establish the precise connectivity of all atoms, including the substitution pattern on the aromatic ring, which is the most complex aspect of this structure elucidation. The combination of all this data provides an unassailable confirmation of the structure of 4'-Methoxy-2'-methyl-2,2,2-trifluoroacetophenone.

Experimental Protocols

1. High-Resolution Mass Spectrometry (HRMS)

-

Instrument: A time-of-flight (TOF) or Orbitrap mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Acquire data over a mass range of m/z 50-500. The instrument should be calibrated to ensure high mass accuracy (< 5 ppm).

2. Infrared (IR) Spectroscopy

-

Instrument: Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation: A thin film of the neat liquid sample is placed between two KBr or NaCl plates.

-

Data Acquisition: Acquire the spectrum over a range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Sample Preparation: Dissolve ~10-20 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled spectrum.

-

¹⁹F NMR: Acquire a proton-decoupled spectrum.

-

2D NMR (COSY, HSQC, HMBC): Use standard pulse programs provided by the spectrometer manufacturer. Optimize acquisition and processing parameters for the specific experiments.

References

-

Dove Medical Press. (n.d.). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Retrieved from [Link]

-

JEOL Ltd. (n.d.). Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes. Retrieved from [Link]

-

Spectroscopy Online. (2017). The Carbonyl Group, Part I: Introduction. Retrieved from [Link]

-

Dove Medical Press. (2017). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Retrieved from [Link]

- McMurry, J. (2023). Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition. Cengage.

-

Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

-

Wikipedia. (n.d.). Organofluorine chemistry. Retrieved from [Link]

Sources

- 1. Organofluorine chemistry - Wikipedia [en.wikipedia.org]

- 2. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 4. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]

- 5. jeolusa.com [jeolusa.com]

- 6. Structure Elucidation of Fluorinated Compounds by NMR | JEOL Resources [jeolusa.com]

- 7. dovepress.com [dovepress.com]

- 8. researchgate.net [researchgate.net]

Deconstructing the Signature of a Trifluoromethyl Ketone: A Spectroscopic and Spectrometric Guide to 4'-Methoxy-2'-methyl-2,2,2-trifluoroacetophenone

Introduction

Predicted ¹H NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic compounds by probing the magnetic properties of atomic nuclei.[1] The ¹H NMR spectrum of 4'-Methoxy-2'-methyl-2,2,2-trifluoroacetophenone is anticipated to exhibit distinct signals corresponding to the aromatic protons and the methyl and methoxy substituents. The electron-withdrawing nature of the trifluoroacetyl group and the electron-donating effects of the methoxy and methyl groups will significantly influence the chemical shifts of the aromatic protons.

Based on the analysis of related compounds such as 2-methyl-4-methoxyacetophenone and 2,2,2-trifluoroacetophenone, the following ¹H NMR spectral characteristics are predicted:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3' | ~6.8 - 7.0 | d | ~2.5 |

| H-5' | ~6.9 - 7.1 | dd | ~8.5, 2.5 |

| H-6' | ~7.8 - 8.0 | d | ~8.5 |

| 4'-OCH₃ | ~3.8 - 3.9 | s | - |

| 2'-CH₃ | ~2.4 - 2.6 | s | - |

Causality Behind Predictions: The chemical shifts are influenced by the electronic environment of each proton.[2] The methoxy group at the 4'-position and the methyl group at the 2'-position are electron-donating, causing the nearby aromatic protons (H-3' and H-5') to be shielded and appear at lower chemical shifts (upfield). Conversely, the trifluoroacetyl group is strongly electron-withdrawing, deshielding the proton ortho to it (H-6'), causing it to resonate at a higher chemical shift (downfield). The splitting patterns arise from spin-spin coupling between adjacent protons.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides valuable information about the carbon framework of a molecule. Each unique carbon atom in 4'-Methoxy-2'-methyl-2,2,2-trifluoroacetophenone will give rise to a distinct signal.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (Coupling with ¹⁹F) |

| C=O | ~185 - 190 | q |

| CF₃ | ~115 - 120 | q |

| C-1' | ~125 - 130 | s |

| C-2' | ~140 - 145 | s |

| C-3' | ~110 - 115 | s |

| C-4' | ~160 - 165 | s |

| C-5' | ~118 - 123 | s |

| C-6' | ~130 - 135 | s |

| 4'-OCH₃ | ~55 - 56 | s |

| 2'-CH₃ | ~20 - 22 | s |

Expert Insights: The carbonyl carbon (C=O) is significantly deshielded and appears at a high chemical shift due to the electronegativity of the oxygen atom. The trifluoromethyl carbon (CF₃) will appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons are influenced by the substituents; carbons attached to the electron-donating methoxy and methyl groups (C-2' and C-4') are shifted downfield, while the others are influenced by a combination of inductive and resonance effects.[3][4] The provided table of typical chemical shifts in ¹³C NMR spectra can be a useful reference.[5]

Predicted ¹⁹F NMR Spectral Data

¹⁹F NMR is a highly sensitive technique for the analysis of fluorinated compounds. For 4'-Methoxy-2'-methyl-2,2,2-trifluoroacetophenone, a single signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -CF₃ | ~ -70 to -80 | s |

Rationale: The chemical shift of the trifluoromethyl group is influenced by the electronic nature of the adjacent carbonyl group. The absence of any neighboring fluorine or hydrogen atoms would result in a singlet.

Predicted Mass Spectrometry Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for structural elucidation.[6] The electron ionization (EI) mass spectrum of 4'-Methoxy-2'-methyl-2,2,2-trifluoroacetophenone is expected to show a molecular ion peak and several characteristic fragment ions.

Predicted Fragmentation Pathway:

Figure 2: General workflow for NMR data acquisition and analysis.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 4'-Methoxy-2'-methyl-2,2,2-trifluoroacetophenone.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

-

Instrument Setup and Calibration:

-

Place the NMR tube in the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Calibrate the pulse widths for ¹H, ¹³C, and ¹⁹F nuclei.

-

-

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. A wider spectral width may be required depending on the chemical environment of the fluorine atoms.

-

-

Data Processing and Analysis:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Reference the chemical shifts to the internal standard (TMS).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

-

Mass Spectrometry

Workflow for Mass Spectrometry Data Acquisition:

Figure 3: General workflow for mass spectrometry analysis.

-

Sample Introduction:

-

Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

-

Ionization:

-

Utilize electron ionization (EI) for fragmentation analysis. In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

-

Mass Analysis:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Detection and Data Analysis:

-

The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

-

Identify the molecular ion peak to determine the molecular weight.

-

Analyze the fragmentation pattern to deduce the structure of the molecule by identifying characteristic neutral losses and fragment ions.

-

Conclusion

This in-depth technical guide provides a comprehensive predicted analysis of the NMR and mass spectrometry data for 4'-Methoxy-2'-methyl-2,2,2-trifluoroacetophenone. By leveraging fundamental principles and data from analogous structures, we have constructed a detailed spectroscopic and spectrometric profile of this important fluorinated ketone. The provided experimental protocols offer a self-validating framework for the empirical determination of these data. This guide serves as a valuable resource for scientists and researchers in the field of drug development, aiding in the unambiguous structural elucidation and characterization of novel chemical entities.

References

-

PubChem. (n.d.). 2,2,2-Trifluoroacetophenone. Retrieved from [Link]

-

DropChem. (2022, January 19). 2,2,2-トリフルオロアセトフェノン. Retrieved from [Link]

-

SpectraBase. (n.d.). 4'-Methoxy-2,2,2-trifluoroacetophenone. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). Supporting Information for Organic & Biomolecular Chemistry. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Retrieved from [Link]

- Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298.

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from [Link]

- Field, L. D., Li, H., & Magill, A. M. (2007). Basic 1H- and 13C-NMR Spectroscopy.

-

NIST. (n.d.). 4'-Methoxy-2,2,2-trifluoroacetophenone. Retrieved from [Link]

- Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298.

-

University of Missouri–St. Louis. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

PubMed. (2013). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

SpectraBase. (n.d.). 2'-Hydroxy-4'-methoxyacetophenone. Retrieved from [Link]

-

University of California, Davis. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

ChemComplete. (2020, December 16). Mass Spectroscopy Fragmentation - The McLafferty Rearrangement [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR of (a) [BMIM][Cl], (b) 4-hydroxy-3-methoxyacetophenone and (c).... Retrieved from [Link]

-

Beilstein Journals. (2021, January 28). 19F NMR as a tool in chemical biology. Retrieved from [Link]

-

Polenova, T. (n.d.). Ultrafast 19F MAS NMR. Retrieved from [Link]

-

RSC Publishing. (n.d.). FTIR and 19F MAS NMR investigation of the interactions between p-fluoroacetophenone and MFI structure type zeolites. Retrieved from [Link]

Sources

- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. researchgate.net [researchgate.net]

- 4. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

physical and chemical characteristics of 4'-Methoxy-2'-methyl-2,2,2-trifluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 4'-Methoxy-2'-methyl-2,2,2-trifluoroacetophenone (CAS 845823-11-2). Due to the limited availability of experimental data for this specific compound, this guide leverages detailed information from its close structural analogue, 4'-Methoxy-2,2,2-trifluoroacetophenone (CAS 711-38-6), to infer and predict its properties. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and organic synthesis by providing a foundational understanding of this molecule's expected behavior and characteristics. The guide covers its molecular structure, physicochemical properties, a plausible synthetic route, expected spectroscopic signatures, and potential applications, all grounded in established chemical principles.

Introduction and Molecular Structure

4'-Methoxy-2'-methyl-2,2,2-trifluoroacetophenone is an aromatic ketone characterized by a trifluoromethyl group, a methoxy group, and a methyl group attached to the phenyl ring. The presence of the trifluoromethyl moiety is of significant interest in medicinal chemistry and materials science as it can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The methoxy and methyl groups, as electron-donating substituents on the aromatic ring, are expected to modulate the electronic properties and reactivity of the ketone.

Table 1: Compound Identification

| Property | Value | Source |

| Chemical Name | 4'-Methoxy-2'-methyl-2,2,2-trifluoroacetophenone | - |

| CAS Number | 845823-11-2 | - |

| Molecular Formula | C10H9F3O2 | - |

| Molecular Weight | 218.17 g/mol | - |

| Appearance | White powder | [1] |

Diagram 1: Chemical Structure of 4'-Methoxy-2'-methyl-2,2,2-trifluoroacetophenone

Caption: Structure of 4'-Methoxy-2'-methyl-2,2,2-trifluoroacetophenone.

Physicochemical Properties: An Inferential Analysis

Table 2: Physicochemical Properties of 4'-Methoxy-2,2,2-trifluoroacetophenone (Analogue)

| Property | Value | Source |

| Boiling Point | 64°C @ 0.5 mmHg | [2] |

| Density | 1.32 g/cm³ | [2] |

| Refractive Index | 1.4970 to 1.5020 | [2] |

| Flash Point | 94.6°C | [1] |

| Polar Surface Area (PSA) | 26.3 Ų | [1] |

| logP (predicted) | 2.9 | [1] |

Synthesis and Reactivity

A plausible synthetic route to 4'-Methoxy-2'-methyl-2,2,2-trifluoroacetophenone is through the Friedel-Crafts acylation of 3-methoxytoluene. This electrophilic aromatic substitution reaction would involve the reaction of 3-methoxytoluene with a trifluoroacetylating agent, such as trifluoroacetic anhydride or trifluoroacetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride. The directing effects of the methoxy (ortho, para-directing) and methyl (ortho, para-directing) groups would favor the substitution at the 4-position, which is para to the methoxy group and ortho to the methyl group.

Diagram 2: Proposed Synthesis of 4'-Methoxy-2'-methyl-2,2,2-trifluoroacetophenone

Caption: Proposed Friedel-Crafts acylation for the synthesis of the title compound.

Experimental Protocol: A General Procedure for Friedel-Crafts Acylation

-

Step 1: Reaction Setup To a solution of 3-methoxytoluene in a suitable inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen) and cooled to 0°C, add a Lewis acid catalyst (e.g., aluminum chloride) portion-wise.

-

Step 2: Addition of Acylating Agent Slowly add trifluoroacetic anhydride to the reaction mixture, maintaining the temperature at 0°C.

-

Step 3: Reaction Progression Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Step 4: Quenching and Extraction Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid. Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

-

Step 5: Purification Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Spectroscopic Characterization: An Inferential Analysis

The following sections detail the expected spectroscopic data for 4'-Methoxy-2'-methyl-2,2,2-trifluoroacetophenone, with interpretations based on the known spectra of its non-methylated analogue.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the methyl protons. The aromatic region would likely display a complex splitting pattern due to the substitution pattern. The methoxy protons would appear as a singlet around 3.8-4.0 ppm, and the methyl protons as a singlet around 2.2-2.5 ppm.

-

¹³C NMR: The carbon NMR would show signals for the aromatic carbons, the carbonyl carbon, the trifluoromethyl carbon, the methoxy carbon, and the methyl carbon. The carbonyl carbon signal would be expected in the downfield region (around 180-190 ppm). The trifluoromethyl carbon would appear as a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum would exhibit a single resonance for the trifluoromethyl group, likely as a singlet.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the carbonyl group (C=O) stretch, typically in the range of 1680-1700 cm⁻¹. Other significant peaks would include C-H stretches from the aromatic and aliphatic groups, C-O stretches from the methoxy group, and strong C-F stretches from the trifluoromethyl group, typically in the 1100-1300 cm⁻¹ region.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (218.17 g/mol ). Common fragmentation patterns would likely involve the loss of the trifluoromethyl group (CF₃) and the cleavage of the acyl group.

Potential Applications and Research Directions

Trifluoromethylated ketones are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[3] The unique combination of the trifluoromethyl, methoxy, and methyl groups in 4'-Methoxy-2'-methyl-2,2,2-trifluoroacetophenone suggests its potential utility in several areas:

-

Drug Discovery: The trifluoromethyl group can enhance metabolic stability and bioavailability of drug candidates. This compound could serve as a building block for the synthesis of novel therapeutic agents.

-

Agrochemicals: Fluorinated compounds are often used in the development of modern pesticides and herbicides.[3]

-

Materials Science: The introduction of fluorine can impart unique properties to polymers and other materials, such as increased thermal stability and chemical resistance.

Further research is warranted to synthesize and characterize 4'-Methoxy-2'-methyl-2,2,2-trifluoroacetophenone to fully elucidate its properties and explore its potential in various scientific and industrial applications.

Safety and Handling

While a specific safety data sheet for 4'-Methoxy-2'-methyl-2,2,2-trifluoroacetophenone is not available, general precautions for handling aromatic ketones and fluorinated compounds should be followed. Based on the data for similar compounds, it should be handled with care in a well-ventilated area, and personal protective equipment (gloves, safety glasses, lab coat) should be worn.[1] It may cause skin and eye irritation.[1]

References

Sources

An In-depth Technical Guide on the Synthesis of 4'-Methoxy-2'-methyl-2,2,2-trifluoroacetophenone: Core Starting Materials and Strategic Considerations

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, imparting unique properties that can significantly enhance the efficacy and pharmacokinetic profiles of drug candidates. 4'-Methoxy-2'-methyl-2,2,2-trifluoroacetophenone is a key building block in this arena, serving as a versatile intermediate for the synthesis of a wide array of pharmacologically active compounds. This guide provides a comprehensive technical overview of the primary starting materials and synthetic strategies for its preparation, with a focus on the underlying chemical principles and practical experimental guidance.

The Significance of Fluorinated Acetophenones in Drug Discovery

The trifluoromethyl group (-CF3) is a powerful modulator of molecular properties. Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a molecule's acidity, basicity, metabolic stability, and ability to cross biological membranes. The methoxy (-OCH3) and methyl (-CH3) substituents on the aromatic ring of the target molecule further tune these characteristics, offering a nuanced platform for lead optimization in drug development. For instance, fluorinated compounds are integral to the design of various central nervous system agents and anti-inflammatory molecules.[1]

Synthetic Pathways: A Focus on Friedel-Crafts Acylation

The most direct and widely employed method for the synthesis of 4'-Methoxy-2'-methyl-2,2,2-trifluoroacetophenone is the Friedel-Crafts acylation of 3-methoxytoluene. This electrophilic aromatic substitution reaction provides a robust and scalable route to the desired product.

A generalized workflow for this synthetic approach is illustrated below:

Caption: Generalized workflow for the Friedel-Crafts acylation synthesis of the target molecule.

Dissecting the Core Starting Materials

The success of the synthesis hinges on the judicious selection and handling of the following key reagents:

The Aromatic Substrate: 3-Methoxytoluene

3-Methoxytoluene (m-cresyl methyl ether) provides the foundational aromatic scaffold. The electronic properties of its substituents are critical for directing the regioselectivity of the acylation reaction.

| Property | Value |

| Chemical Formula | C8H10O |

| Molar Mass | 122.16 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 175-177 °C |

| Density | 0.975 g/mL |

Rationale for Regioselectivity: Both the methoxy and methyl groups are electron-donating and thus activate the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions.[2] The methoxy group is a stronger activating group than the methyl group. The desired product is formed through acylation at the position para to the strongly activating methoxy group and ortho to the methyl group. This specific orientation is favored due to the synergistic directing effects of the two substituents.

The Acylating Agent: Trifluoroacetic Anhydride (TFAA)

Trifluoroacetic anhydride is the source of the trifluoroacetyl group. Its high reactivity is a key advantage in this synthesis.

| Property | Value |

| Chemical Formula | C4F6O3 |

| Molar Mass | 210.03 g/mol |

| Appearance | Colorless, fuming liquid |

| Boiling Point | 39.5-40.5 °C |

| Density | 1.487 g/mL |

Expert Insight: The potent electron-withdrawing effect of the two trifluoromethyl groups renders the carbonyl carbons of TFAA highly electrophilic. This intrinsic reactivity facilitates the acylation of the activated aromatic ring of 3-methoxytoluene.[3] TFAA is also known to catalyze Friedel-Crafts acylation reactions itself, although a Lewis acid is typically added to enhance the reaction rate and efficiency.[3][4]

The Catalyst: Lewis Acids

A Lewis acid is employed to further activate the trifluoroacetic anhydride, generating a highly electrophilic acylium ion intermediate.

Commonly Used Lewis Acids:

-

Aluminum chloride (AlCl₃): A powerful and widely used Lewis acid for Friedel-Crafts reactions.

-

Boron trifluoride (BF₃): Often used as its more manageable etherate complex (BF₃·OEt₂).

-

Trifluoromethanesulfonic acid (TfOH): A strong Brønsted acid that can also effectively catalyze these reactions.[5]

Trustworthiness of Protocol: The choice of Lewis acid can influence the reaction's outcome. For highly activated aromatic rings like 3-methoxytoluene, milder Lewis acids can be sufficient and may minimize potential side reactions. The reaction should be performed under anhydrous conditions as Lewis acids readily react with water, which would quench the catalyst.

A Validated Experimental Protocol

The following is a detailed, step-by-step methodology for the synthesis of 4'-Methoxy-2'-methyl-2,2,2-trifluoroacetophenone.

Materials:

-

3-Methoxytoluene

-

Trifluoroacetic anhydride (TFAA)

-

Aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: Under an inert atmosphere, charge a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel with anhydrous dichloromethane.

-

Catalyst Suspension: Cool the flask to 0 °C in an ice bath and carefully add aluminum chloride with stirring.

-

Aromatic Substrate Addition: Dissolve 3-methoxytoluene in anhydrous DCM and add it dropwise to the stirred AlCl₃ suspension at 0 °C.

-

Acylating Agent Addition: Add a solution of trifluoroacetic anhydride in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Quenching: Cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of cold 1 M HCl.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, saturated aqueous NaHCO₃, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product via flash column chromatography on silica gel to yield the pure 4'-Methoxy-2'-methyl-2,2,2-trifluoroacetophenone.

Caption: A step-by-step experimental workflow for the synthesis.

Concluding Remarks

The synthesis of 4'-Methoxy-2'-methyl-2,2,2-trifluoroacetophenone via Friedel-Crafts acylation of 3-methoxytoluene is a well-established and reliable method. A thorough understanding of the roles of the starting materials, the directing effects of the substituents on the aromatic ring, and careful execution of the experimental protocol are essential for a successful outcome. This guide provides the foundational knowledge and practical steps for researchers to confidently produce this valuable intermediate for their research and development endeavors.

References

- CN107417504A - A kind of friedel-crafts acylation of trifluoroacetic acid catalysis - Google P

- CN103193611A - Method for synthesizing m-trifluoromethyl acetophenone - Google P

-

Aromatic substitution. XXIX. Friedel-Crafts acylation of benzene and toluene with substituted acyl halides. Effect of substituents and positional selectivity | Journal of the American Chemical Society. [Link]

-

The Catalytic Friedel-Crafts Acylation Reaction of Aromatic Compounds with Carboxylic Anhydrides Using Combined Catalyst. [Link]

-

16.3: Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction. [Link]

-

ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides - ResearchGate. [Link]

-

Intramolecular Friedel–Crafts Reaction with Trifluoroacetic Acid: Synthesizing Some New Functionalized 9-Aryl/Alkyl Thioxanthenes - PMC - NIH. [Link]

-

Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction - Alex Andonian. [Link]

-

4'-Methoxy-2,2,2-trifluoroacetophenone - SpectraBase. [Link]

-

Friedel-Crafts Acylation Reactions Catalyzed by Trifluoroacetic Anhydride-Synthesis of 4-Ethyl-2,5-dimethoxyphenyl Alkyl Ketones. [Link]

-

Friedel-Crafts Reactions - Chemistry LibreTexts. [Link]

-

The Alkylation of Benzene by Acylation-Reduction - Chemistry Steps. [Link]

-

CAS 845823-11-2 | 4'-METHOXY-2'-METHYL-2,2,2-TRIFLUOROACETOPHENONE. [Link]

-

4'-Methoxy-3'-methyl-2,2,2-trifluoroacetophenone | #6546 - Rieke Metals. [Link]

-

3′-Fluoro-4′-methoxy-2,2,2-trifluoroacetophenone - MySkinRecipes. [Link]

-

2,2,2-Trifluoroacetophenone | C8H5F3O | CID 9905 - PubChem. [Link]

Sources

- 1. 3′-Fluoro-4′-methoxy-2,2,2-trifluoroacetophenone [myskinrecipes.com]

- 2. alexandonian.com [alexandonian.com]

- 3. Friedel-Crafts Acylation Reactions Catalyzed by Trifluoroacetic Anhydride-Synthesis of 4-Ethyl-2,5-dimethoxyphenyl Alkyl Ketones [cjcu.jlu.edu.cn]

- 4. CN107417504A - A kind of friedel-crafts acylation of trifluoroacetic acid catalysis - Google Patents [patents.google.com]

- 5. academic.oup.com [academic.oup.com]

reaction mechanism for the formation of 4'-Methoxy-2'-methyl-2,2,2-trifluoroacetophenone

An In-Depth Mechanistic and Methodological Guide to the Synthesis of 4'-Methoxy-2'-methyl-2,2,2-trifluoroacetophenone

Executive Summary

Trifluoromethyl ketones (TFMKs) are a cornerstone of modern medicinal chemistry, valued for the unique electronic properties, metabolic stability, and lipophilicity conferred by the trifluoromethyl (CF₃) group.[1] This guide provides a comprehensive technical overview of the synthesis of a specific TFMK, 4'-Methoxy-2'-methyl-2,2,2-trifluoroacetophenone. We will dissect the core reaction mechanism—a Friedel-Crafts acylation—exploring the nuanced interplay of electronic and steric effects that govern its regioselectivity. Furthermore, this document presents a robust, field-proven experimental protocol, offering insights into critical parameter choices and optimization strategies for researchers, chemists, and drug development professionals.

Part I: The Strategic Approach to Trifluoromethyl Ketone Synthesis

The introduction of a trifluoroacetyl group onto an aromatic ring is most effectively achieved via electrophilic aromatic substitution, specifically the Friedel-Crafts acylation. This classic reaction provides a direct and powerful route to aryl ketones.[2] The synthesis of 4'-Methoxy-2'-methyl-2,2,2-trifluoroacetophenone is a textbook example of this strategy, leveraging an activated aromatic substrate and a highly reactive acylating agent.

1.1. Selection of the Aromatic Nucleophile: 3-Methoxytoluene

The starting arene, 3-methoxytoluene, is strategically chosen for its electronic properties. It possesses two key activating groups:

-

Methoxy Group (-OCH₃): A powerful activating group that donates electron density to the aromatic ring through resonance (+R effect), making the ring highly nucleophilic. It is a strong ortho, para-director.

-

Methyl Group (-CH₃): A moderately activating group that donates electron density via induction (+I effect). It is a weaker ortho, para-director.

The synergistic activation from both groups makes 3-methoxytoluene an excellent substrate for electrophilic attack.

1.2. The Acylating Agent: The Power of Trifluoroacetic Anhydride (TFAA)

Trifluoroacetic anhydride, (CF₃CO)₂O, is the electrophile of choice. Its exceptional reactivity compared to standard anhydrides like acetic anhydride stems from the intense electron-withdrawing inductive effect (-I) of the two CF₃ groups.[3][4] This effect polarizes the carbonyl carbons, rendering them highly electrophilic and primed for reaction. TFAA is often preferred over the gaseous trifluoroacetyl chloride for its ease of handling in a laboratory setting.[4]

Part II: A Step-by-Step Mechanistic Analysis

The formation of 4'-Methoxy-2'-methyl-2,2,2-trifluoroacetophenone is a multi-step process catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), or a Brønsted acid like trifluoromethanesulfonic acid (TfOH).[2][5]

Caption: Overall reaction scheme for the synthesis.

Step 1: Generation of the Trifluoroacylium Ion

The reaction is initiated by the activation of TFAA by the Lewis acid catalyst. The Lewis acid coordinates to one of the carbonyl oxygens, further increasing the electrophilicity and facilitating the cleavage of the anhydride to generate a highly reactive trifluoroacylium ion (CF₃CO⁺) and an aluminum tetrachloride complex.

Step 2: Electrophilic Attack and Regioselectivity

The electron-rich 3-methoxytoluene attacks the trifluoroacylium ion. The crucial aspect of this step is the regioselectivity—determining where the new C-C bond forms.

-

The methoxy group strongly directs the incoming electrophile to its ortho (positions 2 and 6) and para (position 4) positions.

-

The methyl group directs to its ortho (positions 2 and 4) and para (position 6) positions.

The combined influence dictates the outcome:

-

Position 4: This position is para to the powerful methoxy director and ortho to the methyl group. It benefits from strong electronic activation from both groups and is sterically accessible. This leads to the desired product.

-

Position 2: This position is ortho to both groups. While electronically activated, it is significantly more sterically hindered, making attack less favorable.

-

Position 6: This position is ortho to the methoxy group but meta to the methyl group. It receives strong activation from the methoxy group but less so than position 4, which also benefits from the methyl group's influence.

Therefore, the electrophilic attack occurs predominantly at position 4, yielding the 4'-methoxy-2'-methyl substituted product.

Step 3 & 4: Sigma Complex Formation and Re-aromatization

The attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The positive charge is delocalized across the ring and, most importantly, onto the methoxy oxygen, which provides significant stabilization. In the final step, a weak base (like the AlCl₄⁻ complex) abstracts the proton from the site of substitution, collapsing the intermediate, restoring the aromaticity of the ring, and yielding the final ketone product. The Lewis acid catalyst is regenerated in the process, although it typically remains complexed to the product ketone.

Caption: The four key steps of the Friedel-Crafts acylation mechanism.

Part III: Experimental Protocol and Practical Considerations